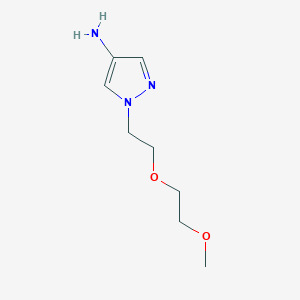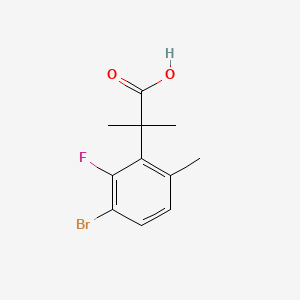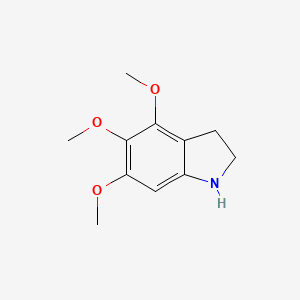![molecular formula C15H22N2O3 B13631115 tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an indole moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an aryl halide in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The carbonyl group in the indole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: Its indole moiety is a common structural motif in many biologically active compounds, making it a valuable intermediate in drug synthesis .
Industry: In the chemical industry, this compound is used as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further reactions .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate: Another carbamate derivative with a furan ring, used as a building block in chemical synthesis.
tert-butyl (4-bromobutyl)carbamate: A related compound with a bromobutyl group, used in the synthesis of pharmacophore elements.
Uniqueness: tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate is unique due to its indole moiety, which imparts specific biological and chemical properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-oxo-1,5,6,7-tetrahydroindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h9,17H,4-8H2,1-3H3,(H,16,19) |
InChI Key |
CAEBYRKEMSJYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


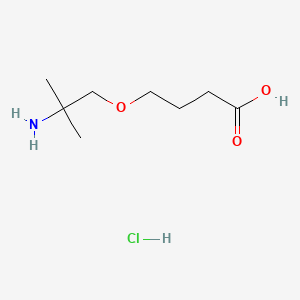
![Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)
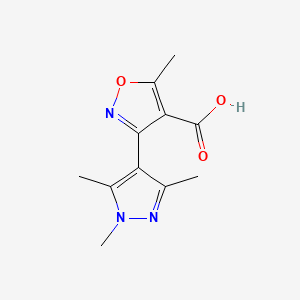
![tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate](/img/structure/B13631055.png)

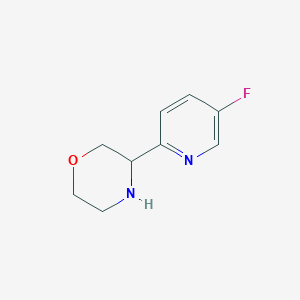
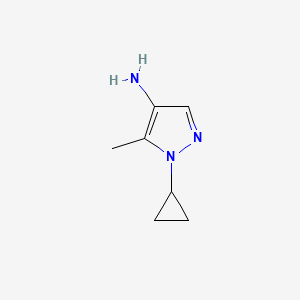
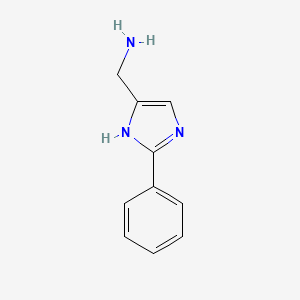
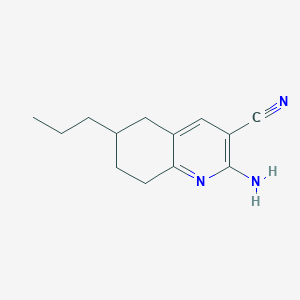
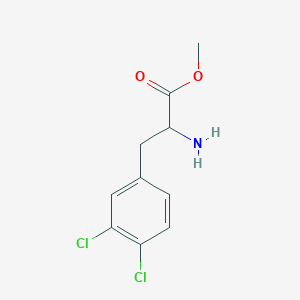
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
